molecular formula C24H51NO3 B12651871 PEG-3 stearamine CAS No. 61670-56-2

PEG-3 stearamine

Cat. No.: B12651871
CAS No.: 61670-56-2
M. Wt: 401.7 g/mol
InChI Key: ODBCUKKSMRQNCL-UHFFFAOYSA-N
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Description

PEG-3 stearamine, also known as 2-{2-(2-hydroxyethoxy)ethylamino}ethanol, is a non-ionic surfactant. It is a derivative of stearylamine, ethoxylated with three units of ethylene oxide. This compound is known for its excellent emulsifying, dispersing, solubilizing, antistatic, lubricating, anticorrosive, and antirust properties .

Preparation Methods

PEG-3 stearamine is synthesized by reacting octadecylamine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the desired degree of ethoxylation. Industrial production methods involve the use of catalysts to facilitate the reaction and achieve high yields. The reaction conditions, such as temperature and pressure, are optimized to ensure the formation of the desired product .

Chemical Reactions Analysis

PEG-3 stearamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its corresponding amines.

    Substitution: It can undergo substitution reactions where the ethoxylated groups can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents. .

Scientific Research Applications

PEG-3 stearamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of PEG-3 stearamine involves its interaction with molecular targets through its hydrophilic and hydrophobic regions. The ethoxylated groups provide hydrophilicity, allowing it to interact with water molecules, while the stearamine backbone provides hydrophobicity, enabling it to interact with non-polar substances. This dual nature allows this compound to effectively reduce surface tension, stabilize emulsions, and enhance solubility .

Comparison with Similar Compounds

PEG-3 stearamine can be compared with other ethoxylated amines, such as:

Properties

CAS No.

61670-56-2

Molecular Formula

C24H51NO3

Molecular Weight

401.7 g/mol

IUPAC Name

2-[2-(2-hydroxyethoxy)ethyl-octadecylamino]ethanol

InChI

InChI=1S/C24H51NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(19-21-26)20-23-28-24-22-27/h26-27H,2-24H2,1H3

InChI Key

ODBCUKKSMRQNCL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CCO)CCOCCO

Origin of Product

United States

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